4-fluoro-2-methoxy-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

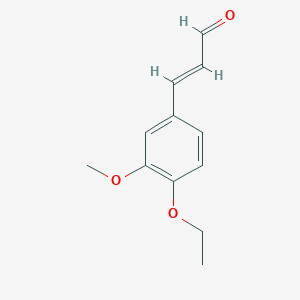

4-Fluoro-2-methoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO5 . It has a molecular weight of 215.14 . The compound is a light yellow solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6FNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) . The compound has a monoisotopic mass of 215.022995 Da .Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 215.14 and is stored at temperatures between 0-5°C .Scientific Research Applications

Heterocyclic Scaffolds Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a potent building block in the synthesis of various heterocyclic scaffolds. This compound enables the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through heterocyclic oriented synthesis (HOS). Such heterocycles are crucial in drug discovery due to their broad spectrum of biological activities (Křupková, Funk, Soural, & Hlaváč, 2013).

Fluorescent Labeling of Amino Acids

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has been utilized as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application highlights the potential of fluoro-nitrobenzoic acid derivatives in enhancing detection sensitivity and specificity in biochemical analyses, which could be extrapolated to the utility of 4-fluoro-2-methoxy-5-nitrobenzoic acid in similar contexts (Watanabe & Imai, 1981).

Methoxy-dehalogenation Reactivity

The reactivity of halogenobenzofurazans and halogenonitrobenzofurazans with nucleophiles, including methoxy-dehalogenation processes, underscores the chemical versatility of nitrobenzoic acids. Specifically, the study on the reactivity of methoxide ion with various halogeno-nitrobenzofurazans indicates significant potential for this compound in synthetic chemistry, particularly in facilitating nucleophilic aromatic substitution reactions (Monte et al., 1971).

Nucleophilic Aromatic Substitution

Solid-phase synthesis techniques involving 4-fluoro-3-nitrobenzoic acid and its derivatives have proven effective in the construction of complex organic molecules, such as N-hydroxyindoles and benzo[c]isoxazoles. This application showcases the compound's role in facilitating nucleophilic aromatic substitution reactions, which is essential for the development of novel pharmacological agents (Stephensen & Zaragoza, 1999).

Electronic Structure Insights

A study focusing on the electronic structure and molecular electrostatic potential of benzoic acid derivatives, including this compound, could provide critical insights into their reactivity and interactions with biological macromolecules. Such information is vital for understanding the compound's potential applications in medicinal chemistry and drug design (Pramanik, Dey, & Mukherjee, 2019).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s worth noting that nitrobenzoic acid derivatives are often used in organic synthesis, suggesting that they may interact with a variety of biological targets .

Biochemical Pathways

Benzoic acid derivatives are known to participate in a variety of reactions, such as the friedel-crafts acylation reaction .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-methoxy-5-nitrobenzoic acid involves the introduction of a fluorine atom, a methoxy group, and a nitro group onto a benzoic acid molecule.", "Starting Materials": [ "4-chlorobenzoic acid", "fluorine gas", "methanol", "sodium methoxide", "nitric acid", "sulfuric acid" ], "Reaction": [ "4-chlorobenzoic acid is reacted with fluorine gas in the presence of a catalyst to form 4-fluorobenzoic acid.", "4-fluorobenzoic acid is then reacted with sodium methoxide in methanol to form 4-fluoro-2-methoxybenzoic acid.", "The final step involves the nitration of 4-fluoro-2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid to form 4-fluoro-2-methoxy-5-nitrobenzoic acid." ] } | |

CAS RN |

1824284-36-7 |

Molecular Formula |

C8H6FNO5 |

Molecular Weight |

215.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.